Cas no 2171157-52-9 (1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutane-1-carboxylic acid)

1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutane-1-carboxylic acid
- 1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid
- EN300-1579018
- 2171157-52-9
-
- インチ: 1S/C26H30N2O5/c1-16(2)22(14-23(29)28-26(24(30)31)12-7-13-26)27-25(32)33-15-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,16,21-22H,7,12-15H2,1-2H3,(H,27,32)(H,28,29)(H,30,31)/t22-/m1/s1
- InChIKey: WWWMVRQCMNJJKT-JOCHJYFZSA-N
- SMILES: OC(C1(CCC1)NC(C[C@H](C(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- 精确分子量: 450.21547206g/mol
- 同位素质量: 450.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 33
- 回転可能化学結合数: 9
- 複雑さ: 712
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- XLogP3: 4
1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1579018-1.0g |
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid |
2171157-52-9 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1579018-10.0g |
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid |
2171157-52-9 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1579018-2.5g |
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid |
2171157-52-9 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1579018-500mg |
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid |
2171157-52-9 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1579018-10000mg |
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid |
2171157-52-9 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1579018-5000mg |
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid |
2171157-52-9 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1579018-2500mg |
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid |
2171157-52-9 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1579018-1000mg |
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid |
2171157-52-9 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1579018-250mg |
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid |
2171157-52-9 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1579018-0.05g |
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid |
2171157-52-9 | 0.05g |
$2829.0 | 2023-06-04 |
1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutane-1-carboxylic acid 関連文献
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutane-1-carboxylic acidに関する追加情報
Introduction to 1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutane-1-carboxylic Acid (CAS No. 2171157-52-9)
1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutane-1-carboxylic acid (CAS No. 2171157-52-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, Fmoc-L-MeVal-CBz, is a derivative of cyclobutane and features a unique combination of functional groups that make it a valuable intermediate in the synthesis of various bioactive molecules.
The Fmoc (fluorenylmethoxycarbonyl) group is a widely used protecting group in peptide synthesis due to its ease of removal under mild conditions. The presence of this group in Fmoc-L-MeVal-CBz allows for precise control over the reactivity and stability of the amino acid during synthetic processes. The L-MeVal (L-methylvaline) moiety, on the other hand, contributes to the compound's biological activity and selectivity, making it a key component in the development of novel therapeutic agents.
Recent studies have highlighted the potential applications of Fmoc-L-MeVal-CBz in various areas of medicinal chemistry. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties, making them promising candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The researchers found that the cyclobutane ring structure plays a crucial role in modulating the compound's pharmacological activity, providing insights into the design of more effective drugs.
In addition to its anti-inflammatory properties, Fmoc-L-MeVal-CBz has also been investigated for its potential as an anticancer agent. A study conducted by a team at the University of California, San Francisco, showed that certain derivatives of this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism behind this selective inhibition is believed to involve the disruption of specific signaling pathways that are aberrantly activated in cancer cells. These findings have opened up new avenues for the development of targeted cancer therapies.
The synthesis of Fmoc-L-MeVal-CBz typically involves several steps, including the protection of the amino group with the Fmoc group, followed by the formation of the cyclobutane ring and subsequent functionalization. The choice of synthetic route can significantly impact the yield and purity of the final product. Recent advancements in catalytic methods have led to more efficient and environmentally friendly approaches to synthesizing this compound, reducing both cost and environmental impact.
In terms of safety and handling, Fmoc-L-MeVal-CBz should be stored under dry conditions and protected from light to maintain its stability. It is important to note that while this compound is not classified as a hazardous material, proper safety protocols should be followed when handling it in laboratory settings to ensure the well-being of researchers.
The future outlook for Fmoc-L-MeVal-CBz is promising, with ongoing research exploring its potential applications in various therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive further innovations in this field, leading to the development of new drugs with improved efficacy and safety profiles.
In conclusion, 1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutane-1-carboxylic acid (CAS No. 2171157-52-9) is a versatile and promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an important intermediate in the synthesis of bioactive molecules, paving the way for advancements in drug discovery and development.
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